trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Catalog No.
S1535251
CAS No.
99226-02-5
M.F
C12H12O5
M. Wt
236.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-c...

CAS Number

99226-02-5

Product Name

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

IUPAC Name

(2S,3S)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

InChI

InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15)/t8-,11+/m0/s1

InChI Key

LMMNYYZCVYAOOF-GZMMTYOYSA-N

SMILES

COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O

Canonical SMILES

COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2[C@H](CC(=O)O2)C(=O)O
  • Organic synthesis

    The molecule contains a tetrahydrofuran ring, a carboxylic acid group, and a methoxyphenyl group. These functional groups are commonly used in organic synthesis as building blocks for more complex molecules. While there is no published research on this specific compound for organic synthesis, similar molecules are used in this field PubChem: trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid: .

  • Proteomics research

    Some suppliers advertise this compound as a specialty product for proteomics research Santa Cruz Biotechnology: 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid: . Proteomics is the study of proteins within a cell, organism, or tissue. However, the specific function of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid in proteomics research is not currently documented in available scientific literature.

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a tetrahydrofuran ring and a carboxylic acid functional group. Its molecular formula is C₁₂H₁₂O₅, and it has a molecular weight of approximately 236.22 g/mol. This compound features a methoxyphenyl group at one end of the tetrahydrofuran ring, contributing to its distinct chemical properties and potential biological activities .

Typical of carboxylic acids and ketones. Common reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under specific conditions.
  • Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions can be utilized in synthetic pathways to derive other useful compounds or intermediates in organic synthesis .

Research indicates that trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid exhibits various biological activities, including:

  • Antioxidant Properties: It may help in scavenging free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Some studies suggest it could inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity: Preliminary studies have shown potential effectiveness against certain bacterial strains .

Several methods have been proposed for synthesizing trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the tetrahydrofuran core.
  • Functional Group Modifications: The introduction of the methoxyphenyl group and carboxylic acid can be achieved through selective functional group transformations.
  • Multi-step Synthesis: A combination of reactions involving protection-deprotection strategies and coupling reactions can also be employed to synthesize this compound efficiently .

The applications of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid span various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development for conditions like cancer or inflammation.
  • Agriculture: Potential use as an agrochemical due to its antimicrobial properties.
  • Material Science: Its unique structure may find applications in developing novel materials or polymers .

Interaction studies have focused on how trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid interacts with biological targets. These studies typically involve:

  • Binding Studies: Assessing how the compound binds to specific enzymes or receptors.
  • In Vivo Studies: Evaluating the pharmacokinetics and pharmacodynamics in animal models to understand its efficacy and safety profile.

Such studies are crucial for determining the therapeutic potential of this compound in clinical settings .

Several compounds share structural similarities with trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid53568-17-50.79Contains a naphthalene structure
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate94687-10-20.79Features multiple methoxy groups
3-Carboxy-2-(2-methoxyphenyl)-5-oxotetrahydrofuran117621-06-40.75Similar core structure with different substituents
tert-butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran)carbamate866030-35-50.62Contains a tert-butyl group

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its specific methoxy substitution pattern and the presence of both a carboxylic acid and a ketone functional group within a tetrahydrofuran framework, which may contribute to its distinctive biological activities and potential applications .

XLogP3

0.9

Dates

Modify: 2023-08-15

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